molecular formula C22H24N4O4S B2748301 N-(4-(methylsulfonyl)phenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 1448030-38-3

N-(4-(methylsulfonyl)phenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No. B2748301
M. Wt: 440.52
InChI Key: GJKJUVJILLOGHF-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antibacterial Activity

Compounds containing the 1,3,4-oxadiazole moiety, similar to the one in the compound of interest, have been investigated for their antibacterial properties. For instance, derivatives synthesized from a series of steps involving benzenesulfonyl chloride and ethyl isonipecotate exhibited moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anti-cancer Potential

Research has explored the anticancer properties of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. These compounds were evaluated for their anticancer agents, showing promising results against specific cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).

Antibacterial and Antifungal Efficacy

Another study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds showed moderate inhibitory activity against various bacterial strains, highlighting the diverse biological activities of compounds containing the 1,3,4-oxadiazole nucleus (Iqbal et al., 2017).

Alzheimer’s Disease Treatment

Derivatives of N-substituted 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, demonstrating their potential in therapeutic applications for neurodegenerative diseases (Rehman et al., 2018).

Serotonin 4 Receptor Agonists

The benzamide derivatives synthesized and evaluated for their effect on gastrointestinal motility function as selective serotonin 4 receptor agonists. These compounds have been suggested as potential prokinetic agents, which can enhance gastric emptying and defecation, thus offering a therapeutic approach for gastrointestinal disorders (Sonda et al., 2004).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a relevant expert for a detailed analysis of this compound. It’s also important to note that handling and experimenting with chemicals should always be done following appropriate safety protocols.


properties

IUPAC Name

N-(4-methylsulfonylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-31(28,29)19-9-7-18(8-10-19)23-22(27)17-11-13-26(14-12-17)15-20-24-21(25-30-20)16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKJUVJILLOGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylsulfonyl)phenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide

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